![molecular formula C19H16N2O3 B5588295 6-methoxy-2-naphthaldehyde O-(anilinocarbonyl)oxime](/img/structure/B5588295.png)
6-methoxy-2-naphthaldehyde O-(anilinocarbonyl)oxime
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Description
Synthesis Analysis
The synthesis of 6-methoxy-2-naphthaldehyde involves several steps, including the esterification of 6-methoxy-2-naphthacid, hydrazinolysis, and the McFadyen-Stevens reduction, yielding an overall yield of 43.3% (L. Wang, 2007). Another approach includes a Grignard reaction of 6-bromo-2-methoxynaphthalene, which is synthesized from 2-naphthol through a sequence of bromination, reduction, and methylation, achieving yields over 67% (Tong Guo-tong, 2007).
Molecular Structure Analysis
The molecular structure of derivatives related to 6-methoxy-2-naphthaldehyde has been elucidated through crystal and molecular structure studies. These studies have confirmed the structure of various compounds through single crystal X-ray diffraction data, revealing details about the crystal packing, molecular conformation, and intermolecular interactions (M. Kaur et al., 2012).
Chemical Reactions and Properties
6-Methoxy-2-naphthaldehyde undergoes various chemical reactions, including oxidative cyclization and the formation of naphtho[1,2-d]isoxazole 2-oxide and naphtho[1,8-de][1,2]oxazine derivatives through one-pot o- and peri-oxidative cyclization (Paraskevi Supsana et al., 2000). Additionally, its oxime derivatives have been evaluated as inhibitors for various enzymes, showcasing the compound's versatile reactivity and potential in biochemical applications (Zhuang Yan & R. Hartmann, 1998).
Physical Properties Analysis
The physical properties, including crystal system and space group, of 6-methoxy-2-naphthaldehyde have been determined through single crystal X-ray diffraction studies, providing insight into its orthorhombic crystal system with specific cell parameters. These studies are crucial for understanding the compound's behavior in solid-state applications (B. Sarojini et al., 2005).
Chemical Properties Analysis
The chemical properties of 6-methoxy-2-naphthaldehyde and its derivatives have been extensively studied, revealing insights into their reactivity and stability. For example, the compound's ability to participate in oxy-Michael addition reactions and its evaluation as a second harmonic generation material highlight its chemical versatility and potential in material science applications (S. Keshipour et al., 2012), (D. Rajaniverma et al., 2021).
Safety and Hazards
6-Methoxy-2-naphthaldehyde is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
[(E)-(6-methoxynaphthalen-2-yl)methylideneamino] N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-23-18-10-9-15-11-14(7-8-16(15)12-18)13-20-24-19(22)21-17-5-3-2-4-6-17/h2-13H,1H3,(H,21,22)/b20-13+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKIXGYJKPXDKO-DEDYPNTBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C=NOC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)/C=N/OC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-(6-methoxynaphthalen-2-yl)methylideneamino] N-phenylcarbamate |
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